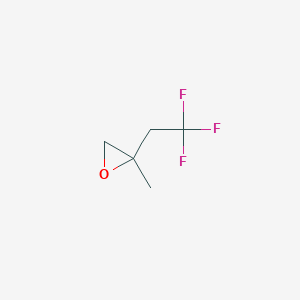
2-Methyl-2-(2,2,2-trifluoroethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2,2,2-trifluoroethyl)oxirane is an organic compound with the molecular formula C₅H₇F₃O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. The presence of the trifluoroethyl group imparts unique chemical properties to this compound, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2,2,2-trifluoroethyl)oxirane typically involves the reaction of 2,2,2-trifluoroethyl alcohol with an appropriate epoxidizing agent. One common method is the reaction of 2,2,2-trifluoroethyl alcohol with a halogenated methyl compound under basic conditions, followed by epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2,2,2-trifluoroethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Compounds: Products of nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-2-(2,2,2-trifluoroethyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2,2,2-trifluoroethyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
(2,2,2-Trifluoroethyl)oxirane: Similar structure but lacks the methyl group.
2-(2,2,2-Trifluoroethoxy)methyl]oxirane: Contains an additional methoxy group.
2,2,2-Trifluoroethyl methacrylate: Different functional group but similar trifluoroethyl moiety.
Uniqueness
2-Methyl-2-(2,2,2-trifluoroethyl)oxirane is unique due to the presence of both the methyl and trifluoroethyl groups, which impart distinct chemical properties. These groups influence the compound’s reactivity, making it valuable in specific synthetic applications .
Properties
CAS No. |
136791-28-1 |
|---|---|
Molecular Formula |
C5H7F3O |
Molecular Weight |
140.10 g/mol |
IUPAC Name |
2-methyl-2-(2,2,2-trifluoroethyl)oxirane |
InChI |
InChI=1S/C5H7F3O/c1-4(3-9-4)2-5(6,7)8/h2-3H2,1H3 |
InChI Key |
YXAPBJCWVCBKBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















